

Europium(III) phosphate hydrate chemical formula and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Europium(III) phosphate hydrate

Cat. No.: B170149

Get Quote

An In-depth Technical Guide to Europium(III) Phosphate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Europium(III)** phosphate hydrate, a luminescent inorganic compound with significant potential in various scientific and biomedical fields. The document covers its fundamental chemical properties, detailed synthesis protocols, and key applications, with a focus on its utility in research and drug development.

Chemical Identity and Properties

Europium(III) phosphate (EuPO₄) is a salt of europium in the +3 oxidation state with phosphoric acid. It can exist in an anhydrous form or as various hydrates (EuPO₄·nH₂O). The hydrated forms are particularly relevant for applications in aqueous and biological systems.

The chemical formula and CAS number vary depending on the degree of hydration. A summary of these identifiers is provided below.

Compound Name	Chemical Formula	CAS Number	PubChem CID
Europium(III) phosphate (Anhydrous)	EuPO4	13537-10-5	6365242
Europium(III) phosphate hydrate	EuPO4·nH2O	14913-20-3	16217374
Europium(III) phosphate monohydrate	EuPO4·H2O	-	16217374
Europium(III) phosphate dihydrate	EuPO4·2H2O	34377-51-0	-
Europium(III) phosphate trihydrate	EuPO4·3H2O	49836-68-2	-

Data sourced from multiple chemical databases and scientific literature.[1][2][3][4][5]

The physical and chemical properties of Europium(III) phosphate are dependent on its crystalline form and hydration state. The anhydrous form typically adopts a monoclinic monazite crystal structure, while the hydrated form often crystallizes in a hexagonal rhabdophane structure.[6][7]

Property	Anhydrous (Monazite)	Hydrated (Rhabdophane)
Crystal System	Monoclinic	Hexagonal
Space Group	P21/n	-
Appearance	White powder/chunks	Nanocrystalline powder
Molecular Weight	246.93 g/mol	264.95 g/mol (for monohydrate)
Heat Capacity (Cp)	111.5 J⋅K ⁻¹ ⋅mol ⁻¹ at 298.15 K	Not available
Bulk Modulus	159(2) GPa	Not available
Stability	Thermally stable	Transforms to monoclinic phase >600°C

Data sourced from physical property databases and experimental studies.[1][5][6]

Synthesis and Experimental Protocols

Europium(III) phosphate, in both its anhydrous and hydrated nanocrystalline forms, can be synthesized through various methods. The choice of method influences the particle size, morphology, and crystalline phase.

This protocol describes the synthesis of hydrated Europium(III) phosphate (EuPO_{4·}nH₂O) nanoparticles with a rhabdophane structure via precipitation from an aqueous solution at neutral pH.[6][7]

Materials:

- Europium(III) salt (e.g., Europium(III) chloride, EuCl₃-6H₂O)
- Phosphoric acid (H₃PO₄)
- Ammonium hydroxide (NH4OH) or Sodium hydroxide (NaOH) for pH adjustment
- Deionized water

Procedure:

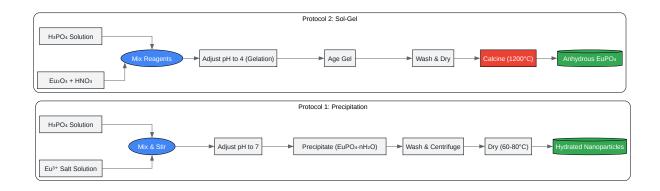
- Prepare an aqueous solution of the Europium(III) salt.
- Separately, prepare a stoichiometric aqueous solution of phosphoric acid.
- Slowly add the phosphoric acid solution to the Europium(III) solution under vigorous stirring at room temperature.
- Adjust the pH of the mixture to neutral (pH ~7) by dropwise addition of a base (e.g., NH₄OH).
 A white precipitate will form.
- Continue stirring the suspension for several hours to ensure complete reaction and homogenization.
- Collect the precipitate by centrifugation or filtration.
- Wash the collected solid multiple times with deionized water to remove unreacted ions.
- Dry the final product at a low temperature (e.g., 60-80°C) to obtain EuPO₄·nH₂O nanoparticles.

This protocol details the synthesis of anhydrous, monoclinic Europium(III) phosphate (EuPO₄) via a sol-gel method followed by high-temperature calcination.[1]

Materials:

- Europium(III) oxide (Eu₂O₃)
- Nitric acid (HNO₃)
- Phosphoric acid (H₃PO₄), 10% aqueous solution
- Ammonia (NH₃) solution for pH adjustment

Procedure:



- Dissolve Europium(III) oxide in an equimolar amount of nitric acid to form an aqueous solution of europium nitrate.
- Add an excess of 10% phosphoric acid to the europium nitrate solution.
- Adjust the pH of the solution to 4 by adding ammonia. This will induce the formation of a gel.
- Age the gel for a period (e.g., 24 hours) to allow for the network to fully form.
- Wash the gel thoroughly with deionized water to remove by-products.
- Dry the gel in an oven at a moderate temperature (e.g., 120°C).
- Calcine the dried powder at a high temperature (e.g., 1200°C) for an extended period (e.g., 24 hours) to yield the anhydrous, crystalline EuPO₄.

The following diagram illustrates the general workflow for the two primary synthesis methods.

Click to download full resolution via product page

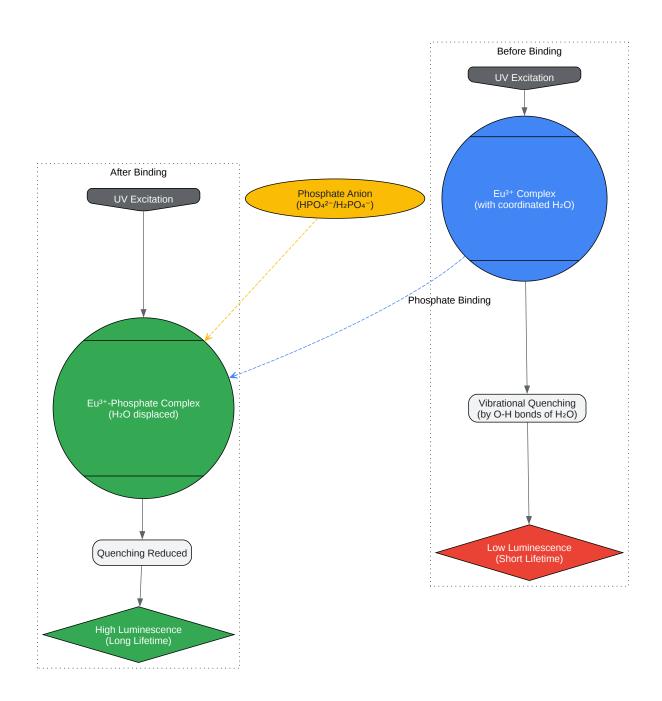
Caption: Workflow for synthesizing hydrated and anhydrous Europium(III) phosphate.

Applications in Research and Drug Development

The unique luminescent properties of the Eu³⁺ ion make Europium(III) phosphate a valuable material for various applications, particularly in bio-sensing, cellular imaging, and as a component in drug delivery systems.

Europium(III) exhibits sharp, characteristic emission peaks with long luminescence lifetimes. The intensity and lifetime of these emissions are highly sensitive to the local coordination environment of the Eu³⁺ ion. Specifically, displacement of inner-sphere water molecules by an analyte, such as phosphate ions, leads to a significant increase in luminescence intensity and lifetime.[8] This principle is the basis for its use as a highly sensitive phosphate sensor.

Luminescence Property	Eu³+ Complex in H₂O	Eu³+ Complex + Phosphate
Coordination	Inner-sphere water molecules	Phosphate displaces water
Luminescence	Quenched (low intensity)	Enhanced (high intensity)
Lifetime (τ)	Shorter	Longer


This table illustrates the general principle of phosphate sensing.[8]

Europium-containing nanomaterials are being actively investigated for theranostic applications, which combine therapy and diagnostics.

- Bioimaging: Nanoparticles of Europium(III) phosphate or europium-doped materials can be internalized by cells. Their strong red fluorescence upon UV excitation allows for highcontrast imaging of cellular structures and processes.[9][10]
- Drug Delivery: Porous nanospheres made from europium-doped calcium phosphate have been developed as drug carriers.[11] These materials offer a high surface area for drug loading and demonstrate biocompatibility. The inherent luminescence of europium allows for simultaneous tracking of the nanocarrier and monitoring of the drug release process. For example, ibuprofen-loaded Eu³⁺:ACP nanospheres have shown a sustained release profile in simulated body fluid.[11]

The diagram below illustrates the logical relationship in the mechanism of a Europium(III)-based complex acting as a luminescent sensor for phosphate anions.

Click to download full resolution via product page

Caption: Mechanism of luminescence enhancement for phosphate sensing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Europium(III) phosphate Wikipedia [en.wikipedia.org]
- 2. Europium(III) phosphate hydrate, 99.9% (REO) | Fisher Scientific [fishersci.ca]
- 3. Europium(III) phosphate hydrate, 99.9% (REO) 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. americanelements.com [americanelements.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Kinetically Inert Macrocyclic Europium(III) Receptors for Phosphate PMC [pmc.ncbi.nlm.nih.gov]
- 9. Europium(iii)-containing nanohydrogels for cellular imaging and drug delivery applications
 Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Europium-doped amorphous calcium phosphate porous nanospheres: preparation and application as luminescent drug carriers PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Europium(III) phosphate hydrate chemical formula and CAS number]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b170149#europium-iii-phosphate-hydrate-chemical-formula-and-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com